2-Bromo-4-cyclobutylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. Current time information in Bangalore, IN. This structural motif is not only a common solvent but is also integral to a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. Current time information in Bangalore, IN. The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity, solubility, and biological activity. Current time information in Bangalore, IN.ontosight.ai
In the realm of drug discovery and development, pyridine derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Their utility is vast, finding applications in the creation of therapeutic agents and agrochemicals. Current time information in Bangalore, IN.ekb.eg The ease with which the pyridine core can be modified allows chemists to generate large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and safety of new drug candidates. ontosight.aiacs.org The incorporation of a pyridine moiety can enhance the water solubility of a molecule, a desirable property for pharmaceutical compounds. Current time information in Bangalore, IN.
Strategic Importance of Halogenation in Pyridine Functionalization
Halogenation, the introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, is a vital synthetic strategy. acs.org Installing a carbon-halogen (C-Hal) bond provides a versatile handle for further chemical transformations. acs.orgnih.gov Halopyridines are key building blocks and intermediates in organic synthesis, enabling chemists to construct more complex molecules through various cross-coupling reactions. acs.orgnih.gov
However, the halogenation of pyridines is not always straightforward. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic compounds. acs.orgnih.gov These reactions often require harsh conditions, such as high temperatures and the use of strong acids, and can lead to mixtures of products. acs.org Consequently, significant research has been dedicated to developing milder and more selective methods for pyridine halogenation. nih.gov These advanced strategies include directed metalation-halogenation, the use of N-oxides to activate the 4-position, and innovative ring-opening/ring-closing sequences to achieve specific regioselectivity. acs.orgnih.govarkat-usa.org The ability to precisely place a halogen atom at a specific position on the pyridine ring is crucial for the targeted synthesis of complex pharmaceuticals and other functional materials. acs.org
Positioning of 2-Bromo-4-cyclobutylpyridine within Contemporary Chemical Research
This compound is a specialized chemical building block that embodies the principles of pyridine functionalization. Its structure, featuring a bromine atom at the 2-position and a cyclobutyl group at the 4-position, makes it a valuable intermediate in synthetic chemistry. The bromine atom serves as a key reactive site, allowing for the introduction of new functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. The cyclobutyl group, on the other hand, introduces a non-planar, saturated ring system that can influence the molecule's three-dimensional shape and lipophilicity, which are important factors in medicinal chemistry for optimizing how a drug interacts with its target.
While extensive research dedicated solely to this compound is not widely published, its value is inferred from its role as a precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. For instance, patent literature describes the use of structurally similar compounds, such as 2-bromo-6-cyclobutylpyridine, as intermediates in the preparation of substituted pyridine derivatives. googleapis.com This highlights the role of such bromo-cyclobutyl-pyridines as key components for building larger, potentially bioactive compounds.
The synthesis of this compound itself would likely involve multi-step synthetic sequences, starting from simpler pyridine derivatives and introducing the cyclobutyl and bromo substituents through carefully chosen reactions. The table below lists the basic properties of this compound and some of its closely related derivatives, which are also likely used as synthetic intermediates.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₀BrN | 212.09 | Not available |
| 2-Bromo-4-amino-5-(cyclobutyl)pyridine | C₉H₁₁BrN₂ | 227.10 | 1357580-31-4 |
| 2-Bromo-3-cyano-4-cyclobutylpyridine | C₁₀H₉BrN₂ | 237.10 | 1622842-99-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclobutylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHDGDJENXFWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309719 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-55-6 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Cyclobutylpyridine and Analogous Structures
Direct Halogenation Strategies
Direct halogenation of pyridine (B92270) is a challenging endeavor due to the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. nih.govscribd.com This reduced electron density deactivates the ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions which can limit functional group tolerance. nih.gov
Electrophilic Bromination Protocols
The electrophilic bromination of unsubstituted pyridine, when forced under severe conditions such as high temperatures, typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.com For activated pyridine systems, various brominating agents and protocols have been developed. N-bromosuccinimide (NBS) is a common reagent used for the bromination of pyridines, particularly those bearing electron-donating groups. snnu.edu.cnresearchgate.net Another approach involves the use of pyridine hydrobromide perbromide, which serves as a solid, stable source of bromine. nih.gov
To overcome the inherent low reactivity of the pyridine ring, a common strategy is the conversion of the pyridine to its corresponding N-oxide. researchgate.net The N-oxide function significantly activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Following the bromination step, the N-oxide can be deoxygenated to yield the desired brominated pyridine derivative.
Regioselectivity Control in Bromination Reactions
Controlling regioselectivity is a central challenge in pyridine chemistry. In electrophilic aromatic substitution reactions, the electronic properties of the pyridine ring inherently direct incoming electrophiles to the 3-position (meta-position). scribd.com For a 4-substituted pyridine, such as 4-cyclobutylpyridine (B11763560), electrophilic attack is electronically favored at the 3- and 5-positions. Therefore, achieving direct bromination at the 2-position is electronically disfavored and represents a significant synthetic hurdle.
Regioselectivity can be manipulated through the introduction of directing groups on the pyridine ring. Strong electron-donating groups, such as an amino group at the 2-position, can change the electronic properties of the core and direct bromination to the C5-position. snnu.edu.cnresearchgate.net However, for a substrate like 4-cyclobutylpyridine, which lacks a strong directing group, achieving 2-bromo substitution via direct electrophilic attack is not a synthetically viable route without prior modification of the substrate.
Optimization of Reaction Conditions and Catalyst Systems
Optimization of reaction parameters is crucial for successful pyridine bromination. Key variables include the choice of brominating agent, solvent, temperature, and the presence or absence of a catalyst. For instance, studies on the bromination of acetophenone (B1666503) derivatives using pyridine hydrobromide perbromide identified that the optimal yield was achieved at 90 °C with a reaction time of 3 hours. nih.gov In the case of pyrrole (B145914) derivatives, which share some reactivity characteristics with activated pyridines, tetrabutylammonium (B224687) tribromide (TBABr₃) in dichloromethane (B109758) at ambient temperature was found to be effective, offering controlled bromination. acs.org
The table below summarizes various conditions for the electrophilic bromination of pyridine and related heterocyclic compounds, illustrating the range of reagents and conditions employed.
| Substrate | Brominating Agent | Conditions | Major Product(s) | Citation |
|---|---|---|---|---|
| Pyridine | Br₂ | 573 K | 3-Bromopyridine, 3,5-Dibromopyridine | scribd.com |
| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | Room Temperature | 5-Bromo-2-aminopyridine | snnu.edu.cnresearchgate.net |
| Pyridine N-oxide | (COBr)₂, Et₃N | CH₂Br₂, 0 °C | Regioselective bromination | researchgate.net |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | 90 °C, 3 h | α-Bromo-4-trifluoromethylacetophenone | nih.gov |
Directed Ortho-Metalation and Subsequent Bromination Pathways
Directed ortho-metalation (DoM) presents a powerful and highly regioselective strategy for the functionalization of pyridines, overcoming the limitations of electrophilic substitution. clockss.orgharvard.edu This methodology allows for the specific introduction of a bromine atom at the C-2 position, ortho to the ring nitrogen.
Site-Selective Lithiation and Quenching with Brominating Agents
The DoM strategy involves the deprotonation of a C-H bond adjacent to a directing group using a strong organolithium base. clockss.org In pyridine derivatives, the ring nitrogen itself acts as an effective directing group. snnu.edu.cnharvard.edu Treatment of a 4-substituted pyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) leads to the selective removal of the proton at the C-2 position. snnu.edu.cnclockss.org This occurs because the lithium reagent coordinates with the lone pair of electrons on the pyridine nitrogen, positioning the base for preferential deprotonation of the nearest C-H bond.
The resulting 2-lithiopyridine intermediate is a potent nucleophile that can be trapped, or "quenched," by reacting it with a suitable electrophilic bromine source. Common brominating agents for this purpose include elemental bromine (Br₂), carbon tetrabromide (CBr₄), or 1,2-dibromoethane. This two-step sequence provides a direct and efficient route to 2-brominated pyridines that are otherwise difficult to access. For example, the lithiation of 4-methoxypyridine (B45360) followed by quenching with an electrophile is a well-established method for C-2 substitution. arkat-usa.org
Influence of Directed Metalation Groups on Functionalization
The pyridine nitrogen is the key endogenous directing metalation group (DMG) for achieving C-2 functionalization. snnu.edu.cnharvard.edu Its ability to coordinate with lithium bases is the foundation of the DoM strategy for pyridines. The choice of the lithiating agent can be critical; hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to prevent competitive nucleophilic addition of the base to the C=N bond of the pyridine ring. clockss.org
While the nitrogen atom directs functionalization to the C-2 position in 4-substituted pyridines, other DMGs can be employed to alter this regioselectivity. For instance, a directing group at the C-2 position, such as a pivaloylamino group, will direct lithiation to the C-3 position. clockss.org Similarly, a tosyloxy group at C-2 has been shown to direct a bromine-magnesium exchange to the C-3 position on a dibrominated pyridine substrate. rsc.org The use of milder bases, such as the mixed Mg/Li amide TMPMgCl·LiCl, has expanded the scope of DoM to include pyridines with sensitive functional groups like esters and nitriles. snnu.edu.cn This highlights the versatility of metalation strategies in synthesizing a wide array of specifically functionalized pyridine building blocks.
The following table outlines representative examples of the directed ortho-metalation and bromination strategy for various pyridine substrates.
| Substrate | Metalating Agent | Bromine Source (Electrophile) | Product | Citation |
|---|---|---|---|---|
| Pyridine | sec-BuLi, TMEDA | I₂ (Illustrative for Halogenation) | 2-Iodopyridine | harvard.edu |
| 2,5-Dibromopyridine (B19318) | LDA, -78 °C | I₂ (Illustrative for Halogenation) | 2,5-Dibromo-4-iodopyridine | arkat-usa.org |
| 3-Cyanopyridine | TMP₃CdLi (ate-base) | I₂ (Illustrative for Halogenation) | 2-Iodo-3-cyanopyridine | znaturforsch.com |
| 2-Bromo-4-methoxypyridine | LTMP | DMF (Illustrative for C-3 functionalization) | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | arkat-usa.org |
Nucleophilic Aromatic Substitution Approaches for Bromo-Pyridine Formation
While electrophilic bromination is common for many aromatic systems, the formation of bromo-pyridines, particularly at the 2-position, can also be achieved through pathways involving nucleophilic substitution. One of the most established methods for introducing a bromine atom onto a pyridine ring, which can be classified as a nucleophilic displacement, is the Sandmeyer reaction. wikipedia.org This reaction provides a versatile route to synthesize aryl halides from aryl diazonium salts, which are themselves generated from amino-pyridines. wikipedia.org
The general sequence begins with the diazotization of an aminopyridine, such as 2-aminopyridine or a substituted variant, using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is often unstable and is immediately treated with a copper(I) bromide (CuBr) catalyst. wikipedia.org This promotes the displacement of the diazonium group (-N₂⁺) by a bromide ion from the reaction medium, yielding the desired 2-bromopyridine (B144113) derivative. wikipedia.orgheteroletters.org
A modified Sandmeyer reaction has been developed for the synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine. heteroletters.org In this process, the diazonium salt, prepared using aqueous HBr and sodium nitrite, is treated with elemental bromine instead of the traditional copper(I) bromide catalyst, achieving a high yield of the dibrominated product. heteroletters.org
It is important to note that temperature control is crucial during these reactions. In the Sandmeyer reaction of 3-amino-2-chloropyridine, for instance, performing the diazotization and subsequent reaction with CuBr at low temperatures (-30°C to -10°C) selectively produces 2-chloro-3-bromopyridine. researchgate.net However, at higher temperatures (25°C), a competing nucleophilic substitution of the chloro-group by bromide occurs, leading to the formation of 2,3-dibromopyridine (B49186) as a significant byproduct. researchgate.net This highlights the reactivity of the pyridine ring towards nucleophilic attack, especially when activated.
While direct nucleophilic aromatic substitution (SNAr) where bromide acts as the nucleophile to displace another leaving group (other than diazonium) is less common, the reactivity of halopyridines in SNAr reactions is well-established. pearson.comsci-hub.se Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3-position due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. pearson.com The typical reactivity order for leaving groups in these reactions can vary depending on the nucleophile and conditions. sci-hub.se
Cross-Coupling Methods for Cyclobutyl Introduction
The introduction of the cyclobutyl group onto the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. This strategy involves the reaction of an organometallic cyclobutyl reagent with a halo-pyridine, such as 2-bromopyridine.
A prerequisite for any cross-coupling reaction is the preparation of a suitable organometallic nucleophile. For incorporating a cyclobutyl group, several types of reagents are commonly prepared.
Cyclobutylboron Reagents: These are particularly valuable for Suzuki-Miyaura cross-coupling reactions.
Potassium Cyclobutyltrifluoroborate (B12209022): This salt is a stable, crystalline solid that is easy to handle. nih.govnih.govsigmaaldrich.com It can be synthesized by reacting cyclobutylboronic acid with a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov The use of trifluoroborate salts can be advantageous as they sometimes provide better outcomes than the corresponding boronic acids by suppressing side-product formation. rsc.org
Cyclobutylboronic Acids and Esters: While cyclobutylboronic acid itself can be unstable, its ester derivatives, such as pinacol (B44631) esters, offer greater stability and are viable coupling partners. rsc.org These organoboron compounds are versatile building blocks for creating C(sp³)–C(sp²) bonds.
Cyclobutyl Grignard Reagents: Cyclobutylmagnesium bromide is a powerful nucleophile used in Kumada-type couplings. wikipedia.orgnih.gov It is prepared by reacting a cyclobutyl halide, such as cyclobutyl bromide, with magnesium metal in an ethereal solvent like THF or 2-methyl-tetrahydrofuran. google.comorganic-chemistry.org
Cyclobutylzinc Reagents: Organozinc reagents are employed in Negishi couplings and are known for their high functional group tolerance. wikipedia.orgjk-sci.com Cyclobutylzinc halides can be prepared through methods such as the insertion of activated zinc metal into cyclobutyl iodide. sci-hub.se These reagents can often be generated in situ and used directly in the subsequent coupling step. organic-chemistry.orgnih.gov
The table below summarizes key cyclobutyl reagents used for cross-coupling.
Table 1: Key Cyclobutyl Reagents for Cross-Coupling Reactions| Reagent Type | Specific Example | Typical Application | Reference |
|---|---|---|---|
| Organoboron | Potassium Cyclobutyltrifluoroborate | Suzuki-Miyaura Coupling | nih.gov |
| Organomagnesium | Cyclobutylmagnesium Bromide | Kumada Coupling | nih.gov |
| Organozinc | Cyclobutylzinc Halide | Negishi Coupling | sci-hub.se |
With the cyclobutyl nucleophile in hand, various established cross-coupling methodologies can be employed to attach it to a halopyridine, such as the precursor 2-bromopyridine.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions due to its mild conditions and the stability of the organoboron reagents. mychemblog.com To synthesize a 4-cyclobutylpyridine derivative, potassium cyclobutyltrifluoroborate can be coupled with a 4-chloropyridine (B1293800) using a palladium catalyst system, such as one composed of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand like XPhos or n-BuPAd₂. nih.gov This method has proven effective for coupling with a variety of heteroaryl chlorides. nih.govresearchgate.net The reaction of 2-bromopyridine with arylboronic acids is also a well-established transformation, demonstrating the feasibility of using pyridyl halides as electrophiles in Suzuki reactions. rsc.orgnih.gov
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgchemistnotes.com This reaction is noted for its broad scope and high tolerance for functional groups. jk-sci.com For instance, the synthesis of 1,3-substituted cyclobutyls on electron-deficient heteroaromatics has been achieved by coupling functionalized cyclobutylzinc reagents with halo-heteroaromatics using a Pd(dppf)Cl₂ catalyst. sci-hub.se This demonstrates a viable pathway for coupling a cyclobutylzinc reagent with 2-bromo-4-halopyridine or a related substrate.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It represents one of the earliest developed cross-coupling methods. wikipedia.org A cobalt-catalyzed variation has been developed for the cross-coupling of cyclobutylmagnesium bromide with alkyl iodides, showcasing the utility of this nucleophile in forming C-C bonds with sp³-hybridized carbons. nih.govorganic-chemistry.orgresearchgate.net The nickel-catalyzed Kumada coupling of tertiary alkyl Grignard reagents with aryl bromides has also been reported, indicating that such couplings are feasible, though they can be challenging. researchgate.net Applying this to the synthesis of 2-Bromo-4-cyclobutylpyridine would likely involve coupling a 2,4-dihalopyridine with a cyclobutyl Grignard reagent, where the regioselectivity would be a critical factor.
The table below outlines common cross-coupling strategies for this synthetic step.
Table 2: Cross-Coupling Strategies for Cyclobutyl-Pyridine Synthesis| Coupling Reaction | Nucleophile | Electrophile Example | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Potassium Cyclobutyltrifluoroborate | 4-Chloro-2-methoxypyridine | Pd(OAc)₂ / n-BuPAd₂ | nih.gov |
| Negishi | Cyclobutylzinc Iodide | 2-Iodo-5-bromopyrimidine | Pd(dppf)Cl₂ | sci-hub.se |
| Kumada (variant) | Cyclobutylmagnesium Bromide | Secondary Alkyl Iodide | Co(acac)₂ / TMEDA | nih.gov |
Reactivity and Chemical Transformations of 2 Bromo 4 Cyclobutylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com For 2-bromo-4-cyclobutylpyridine, these reactions provide efficient pathways to synthesize more complex molecules by replacing the bromine atom with various organic moieties.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine (B92270) ring.
The general mechanism involves the oxidative addition of the bromo-pyridine to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netmdpi.com For instance, catalyst systems based on Pd2(dba)3 with phosphine (B1218219) ligands have proven effective for coupling 2-pyridyl nucleophiles. nih.gov
Detailed research findings on the Suzuki-Miyaura coupling of bromo-pyridines indicate that various boronic acids and their derivatives can be used. The reaction conditions often involve a palladium source like Pd(OAc)2 or Pd2(dba)3, a phosphine ligand such as XPhos, and a base like K3PO4 or KF in a solvent system such as dioxane/water. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Halide | Boronic Acid | P1 (1.0–1.5 mol%) | K3PO4 | Dioxane/H2O | 60 | 91–99 nih.gov |
| Aryl Halide | Boronic Acid | P2 (2.0–3.5 mol%) | K3PO4 | Dioxane/H2O | 100 | Good to Excellent nih.gov |
| Aryl Bromide | 2-Pyridylboronate | Pd2dba3/Ligand 1 | KF | Dioxane | Not Specified | 74-82 nih.gov |
This table presents generalized conditions and yields for Suzuki-Miyaura reactions involving bromo-pyridines based on available literature. Specific conditions for this compound may vary.
Heck Coupling: The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. In the case of this compound, a Heck reaction would couple an alkene at the 2-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. masterorganicchemistry.com
Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. This reaction could be used to couple various organic groups to the 2-position of this compound.
Beyond Suzuki, Heck, and Stille couplings, other transition metal-catalyzed reactions can be employed to functionalize this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It would allow for the direct amination of this compound with a variety of amines. sigmaaldrich.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. sigmaaldrich.com It would enable the introduction of an alkyne substituent at the 2-position.
Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. tcichemicals.com For example, an Ullmann reaction of this compound with a phenol (B47542) would yield a 2-aryloxy-4-cyclobutylpyridine. While classic Ullmann reactions often require harsh conditions, modern methods have been developed that proceed under milder conditions. tcichemicals.com
Nucleophilic Displacement of the Bromine Atom
The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex.
This compound can react with various nitrogen-based nucleophiles to form 2-amino-4-cyclobutylpyridine derivatives. These reactions are often facilitated by a base and can sometimes be catalyzed by copper. mdpi.comnih.gov
Common nitrogen nucleophiles include ammonia, primary and secondary amines, and azoles. For example, the reaction of a 2-chloropyridine (B119429) with cyclobutylamine (B51885) can proceed via nucleophilic substitution to form N-cyclobutylpyridin-2-amine. Similarly, this compound is expected to react with amines to yield the corresponding N-substituted 2-amino-4-cyclobutylpyridines.
Table 2: Examples of Nucleophilic Displacement with Nitrogen Nucleophiles
| Bromo-pyridine Derivative | Nucleophile | Conditions | Product |
| 2-Bromobenzoic Acid | Aniline | Cu/Cu2O catalyst | N-Phenylanthranilic Acid nih.gov |
| 2,3-Dichloropyridine | Cyclobutylamine | Base, Reflux | 2-Chloro-N-cyclobutylpyridin-3-amine |
| 2-Chloropyridines/Pyrimidines | Amines | Cu(OAc)2/α-benzoin oxime | Aminated Products mdpi.com |
This table provides examples of related reactions. Specific conditions for this compound may differ.
Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the bromine atom in this compound to form ethers and pyridones, respectively. These reactions typically require a strong base and may be conducted at elevated temperatures. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols or phenols. tcichemicals.com
Reactions with Carbon-Based Nucleophiles
The bromine atom at the C-2 position of the pyridine ring is a key functional handle for forming new carbon-carbon bonds. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where the C-Br bond is activated by a palladium catalyst to react with various carbon-based nucleophiles. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, and is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For 2-bromopyridines, catalysts based on palladium acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃ with specialized phosphine ligands are effective. nih.gov While direct examples for this compound are not prevalent in the literature, analogous couplings of other 2-bromopyridines demonstrate the reaction's utility. researchgate.net The reaction of 2-bromopyridine (B144113) derivatives with arylboronic acids proceeds under basic conditions to yield 2-arylpyridines. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl halide. wikipedia.org This method is highly effective for creating C-C bonds and has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines using a tetrakis(triphenylphosphine)palladium(0) catalyst. organic-chemistry.org The reaction is notable for its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The organozinc reagents are typically prepared in situ, and the coupling proceeds efficiently, even at room temperature for bromo-substituted pyridines. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which pairs the aryl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwalisongo.ac.id This method allows for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes. walisongo.ac.id
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction results in the substitution of a vinylic hydrogen with the aryl group, typically with high trans selectivity. organic-chemistry.orgdiva-portal.org The reductive variant of the Heck reaction can also be used to forge alkyl-aryl linkages from alkenes, providing an alternative to other cross-coupling methods. nih.gov
Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. organic-chemistry.org While effective and versatile, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org The reaction is catalyzed by palladium complexes and can be accelerated by the addition of copper(I) salts. harvard.edu It has a broad scope, with many combinations of halides and stannanes being viable. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Aryl Halide Example | Nucleophile/Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromopyridine derivative | Arylboronic acid | Pd₂(dba)₃ / Phosphine ligand / Base | 2-Arylpyridine | nih.gov |
| Negishi | 2-Bromopyridine | Organozinc pyridyl reagent | Pd(PPh₃)₄ | 2,2'-Bipyridine | organic-chemistry.org |
| Sonogashira | Aryl halide | Terminal alkyne | Pd(0) complex / Cu(I) co-catalyst / Amine base | Arylalkyne | organic-chemistry.org |
| Heck | Aryl bromide | Alkene | Pd catalyst / Base | Substituted alkene | organic-chemistry.org |
| Stille | Aryl halide | Organostannane | Pd(PPh₃)₄ | Biaryl or Aryl-alkenyl compound | organic-chemistry.orglibretexts.org |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). dalalinstitute.comlibretexts.org The reaction, if it occurs, requires an acid catalyst to activate the electrophile. masterorganicchemistry.com
In this compound, the substituents further influence the reactivity and regioselectivity.
Bromo Group (at C-2): Halogens are deactivating groups but are typically ortho-, para-directing in benzene systems. In pyridines, their electronic effect further deactivates the ring.
Cyclobutyl Group (at C-4): As an alkyl group, the cyclobutyl substituent is electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to itself (C-3, C-5).
Pyridine Nitrogen: The nitrogen atom strongly deactivates the C-2, C-4, and C-6 positions. It directs electrophilic attack primarily to the C-3 and C-5 positions.
Considering these factors, the C-3 and C-5 positions are the most likely sites for electrophilic attack. The activating effect of the C-4 cyclobutyl group would favor substitution at these positions, while the deactivating bromo group at C-2 would disfavor attack at the adjacent C-3 position to some extent. Therefore, electrophilic substitution, while difficult, would be expected to occur preferentially at the C-5 position, and possibly at the C-3 position.
Transformations of the Cyclobutyl Moiety
The cyclobutyl group, while generally stable, can undergo specific chemical transformations.
The cyclobutyl group attached to the pyridine ring can be susceptible to oxidation, particularly at the benzylic-like position (the carbon atom of the cyclobutyl ring attached to the pyridine). This position is activated by the aromatic ring. In metabolic studies of drug candidates, cyclobutyl groups have been shown to be susceptible to metabolic oxidation. nih.gov This suggests that chemical oxidation could potentially introduce a hydroxyl or carbonyl group at this position under controlled conditions. Reduction of the cyclobutyl group itself is not a common transformation under standard catalytic hydrogenation conditions that might be used to reduce the pyridine ring, as saturated cycloalkanes are highly stable.
Introducing functional groups directly onto the cyclobutyl ring without altering the pyridine core represents a valuable synthetic strategy. One potential approach is the C-H functionalization of the cyclobutyl ring. For instance, a two-step process involving a Norrish-Yang cyclization of an aryl-cyclobutyl ketone has been used to access cis-1,3-difunctionalized cyclobutanes. nih.gov While this specific example involves a ketone, it highlights a strategy for achieving regioselective functionalization on the cyclobutane (B1203170) ring. nih.gov Such transformations allow for the installation of new substituents, which can be critical for modifying the molecule's properties. nih.gov
Advanced Derivatization Strategies
Advanced derivatization of this compound involves using the primary reactions as stepping stones to build more complex molecular frameworks. For example, a cross-coupling reaction at the C-2 position can be followed by a subsequent functionalization of the cyclobutyl ring, or vice versa.
One advanced strategy involves using the cyclobutyl ring as a structural element in the creation of novel three-dimensional scaffolds. For instance, the cyclobutyl group can be a precursor to spirocyclic systems, which are of interest in medicinal chemistry. rsc.org The synthesis of heteroatom-containing spiro[3.3]heptanes, which can act as bioisosteres for common ring systems like piperidine, demonstrates the utility of cyclobutane derivatives in constructing complex heterocyclic structures. rsc.org By first performing a cross-coupling reaction and then executing a ring-transformation or functionalization on the cyclobutyl moiety, a diverse array of complex derivatives can be accessed from the this compound starting material.
Spectroscopic and Computational Characterization of 2 Bromo 4 Cyclobutylpyridine
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present. For 2-Bromo-4-cyclobutylpyridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the pyridine (B92270) ring, the cyclobutyl group, and the carbon-bromine bond.
The analysis of a sample using FT-IR can be performed using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solids and liquids as it requires minimal sample preparation. docbrown.info The spectrum of this compound would likely be recorded in the mid-infrared region (4000-400 cm⁻¹).
Key expected vibrational modes for this compound are detailed in the table below. These are based on characteristic frequencies for substituted pyridines and cyclobutane (B1203170) derivatives. upi.eduscirp.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium to Weak |
| C-H stretching (aliphatic - cyclobutyl) | 2950-2850 | Strong |
| C=N and C=C stretching (pyridine ring) | 1600-1450 | Medium to Strong |
| CH₂ scissoring (cyclobutyl) | ~1450 | Medium |
| C-H in-plane bending (aromatic) | 1300-1000 | Medium to Strong |
| C-Br stretching | 600-500 | Medium to Strong |
The presence of the electron-donating cyclobutyl group and the electron-withdrawing bromine atom on the pyridine ring would subtly influence the exact positions of the ring stretching and bending vibrations compared to unsubstituted pyridine.
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound is expected to clearly show the symmetric breathing modes of the pyridine ring, which are often weak in the FT-IR spectrum. The C-Br stretch is also typically Raman active.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium |
| C-H stretching (aliphatic - cyclobutyl) | 2950-2850 | Strong |
| Ring breathing (pyridine) | ~1000 | Strong |
| C-Br stretching | 600-500 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine ring and the cyclobutyl group.
The chemical shifts (δ) are influenced by the electron density around the protons. The electronegative nitrogen atom and the bromine atom in the pyridine ring will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield). The protons of the cyclobutyl group will appear in the more shielded (upfield) region of the spectrum.
Based on data for similar compounds like 2-bromopyridine (B144113) and cyclobutyl-substituted aromatics, the following chemical shifts and multiplicities are predicted. docbrown.infochemicalbook.com
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 (Pyridine) | 8.2 - 8.4 | Doublet | ~5 |
| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets | ~5, ~1.5 |
| H-3 (Pyridine) | 7.5 - 7.7 | Doublet | ~1.5 |
| CH (cyclobutyl, methine) | 3.2 - 3.5 | Quintet | ~8 |
| CH₂ (cyclobutyl, methylene (B1212753) α) | 2.2 - 2.5 | Multiplet | |
| CH₂ (cyclobutyl, methylene β) | 1.8 - 2.1 | Multiplet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are also influenced by their electronic environment. The carbon atom attached to the bromine (C-2) and the nitrogen-adjacent carbon (C-6) are expected to be significantly downfield.
Predicted ¹³C NMR chemical shifts are presented below, based on data for analogous structures. libretexts.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 142 - 145 |
| C-3 (Pyridine) | 125 - 128 |
| C-4 (Pyridine) | 155 - 158 |
| C-5 (Pyridine) | 122 - 125 |
| C-6 (Pyridine) | 150 - 153 |
| C-methine (cyclobutyl) | 35 - 38 |
| C-methylene (cyclobutyl) | 28 - 32 |
| C-methylene (cyclobutyl, β) | 18 - 22 |
2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-3 and H-5, confirming their adjacent positions on the pyridine ring. Within the cyclobutyl group, correlations would be seen between the methine proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For example, the signal for C-6 would show a correlation to the signal for H-6.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern upon ionization. For this compound, the mass spectrum would be characterized by the molecular ion peak and a series of fragment ions that provide valuable structural information.
The presence of a bromine atom is a key feature, as bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M+2 peak, where the molecular ion peak (M) and a peak at two mass units higher (M+2) appear in an approximate 1:1 ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. The initial loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds. mdpi.com Another probable fragmentation involves the cyclobutyl substituent. This can occur through the loss of the entire cyclobutyl group or through ring fragmentation to lose smaller neutral molecules like ethene (C₂H₄).
Predicted Mass Spectrometry Data for this compound:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |
| 211/213 | [C₉H₁₀BrN]⁺ | Molecular ion peak (M⁺) and its M+2 isotope peak, confirming the molecular formula and presence of one bromine atom. |
| 132 | [C₉H₁₀N]⁺ | Loss of the bromine radical from the molecular ion. |
| 156/158 | [C₅H₃BrN]⁺ | Loss of the cyclobutyl group as a neutral molecule. |
| 183/185 | [C₇H₆BrN]⁺ | Loss of ethene from the cyclobutyl ring. |
This table presents predicted data based on the general fragmentation patterns of similar brominated pyridine compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic systems like pyridine, the most common transitions are π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. Pyridine itself exhibits a strong π → π* transition around 251 nm and a weaker n → π* transition at approximately 270 nm. The introduction of substituents alters the positions and intensities of these absorption bands. The bromo group, being an auxochrome, and the cyclobutyl group can cause a bathochromic shift (shift to longer wavelengths) of these bands. up.ac.zamsu.edu
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:
| Transition | Predicted λmax (nm) | Description |
| π → π | ~260-270 | This transition involves the excitation of an electron from a bonding π orbital to an antibonding π orbital of the pyridine ring. |
| n → π | ~275-285 | This corresponds to the excitation of a non-bonding electron from the nitrogen atom to an antibonding π orbital. This band is often less intense and can sometimes be submerged by the stronger π → π* band. |
This table contains expected values based on the UV-Vis spectra of other substituted pyridines. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on related structures. googleapis.comnih.gov
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The analysis would confirm the planarity of the pyridine ring and the conformation of the cyclobutyl substituent relative to the ring. Intermolecular interactions, such as halogen bonding involving the bromine atom or C-H···π interactions, which are crucial for the stability of the crystal lattice, could also be identified. bruker.comnih.gov
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Z | 4 |
This table presents hypothetical data based on common crystal systems and unit cell parameters for similar organic molecules.
Computational Chemistry and Theoretical Investigations
Computational chemistry offers a powerful means to investigate the structural and electronic properties of molecules, providing insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. researchgate.net A geometry optimization of this compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield a low-energy conformation. chemmethod.comresearchgate.net These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.comresearchgate.netaimspress.com
For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair electrons of the nitrogen and bromine atoms. The LUMO is likely to be a π* orbital of the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org
Calculated Reactivity Descriptors for this compound (Illustrative):
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
This table presents illustrative values based on DFT calculations for similar substituted pyridines. nih.gov
The cyclobutyl group in this compound is not planar and can adopt different puckered conformations. Furthermore, there is rotational freedom around the C-C bond connecting the cyclobutyl ring to the pyridine ring. A conformational analysis, performed by systematically rotating the relevant dihedral angles and calculating the corresponding energies, can identify the most stable conformer(s) and the energy barriers between them. This analysis helps in understanding the molecule's flexibility and the population of different conformations at a given temperature. The results of such a study would be visualized on a potential energy surface, showing the energy landscape as a function of the rotational and puckering coordinates. nih.govnih.gov
Applications and Research Significance of 2 Bromo 4 Cyclobutylpyridine
Role as a Key Intermediate in Complex Organic Synthesis
In organic synthesis, the strategic importance of an intermediate is defined by its ability to serve as a reliable and versatile scaffold for building more elaborate molecular architectures. 2-Bromo-4-cyclobutylpyridine excels in this role due to the inherent reactivity of the bromo-substituent on the electron-deficient pyridine (B92270) ring. This reactivity is the cornerstone of its application as a foundational component for a wide array of chemical transformations.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. sigmaaldrich.comfluorochem.co.uk this compound serves as an exemplary starting material, or "building block," for creating larger, more complex heterocyclic systems. ambeed.combldpharm.com The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions. Chemists can leverage this reactivity to fuse or link the initial pyridine scaffold with other ring systems.
For instance, similar 2-bromopyridines are used in palladium-catalyzed reactions like Stille and Sonogashira couplings to synthesize bipyridine ligands and other complex structures. ossila.com These reactions form new carbon-carbon bonds, effectively "building" a new, larger molecule from the original pyridine block. The resulting complex heterocyclic structures are often sought after for their potential applications in materials science as ligands for catalysts or in medicinal chemistry as core components of bioactive molecules. fluorochem.co.ukossila.com
The true synthetic power of this compound lies in its role as a precursor to a multitude of functionalized derivatives. The bromine atom acts as a versatile chemical "handle" that can be replaced or coupled with a wide range of other functional groups through well-established synthetic protocols. This allows for the systematic introduction of diverse chemical properties into the final molecule.
Key transformations include:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids to form new C-C bonds) and Buchwald-Hartwig amination (coupling with amines to form C-N bonds) are commonly employed to modify 2-bromopyridines.
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as thiols or alkoxides, to introduce sulfur- or oxygen-containing functional groups.
Lithiation and Subsequent Reaction: The bromo-group can be exchanged with lithium, creating a highly reactive organolithium species that can then react with a variety of electrophiles to introduce new substituents.
This synthetic flexibility enables the creation of a library of compounds from a single starting material, as illustrated in the table below.
| Reaction Type | Reactant Example | Resulting Functional Group | Product Class Example |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Aryl | 2-Phenyl-4-cyclobutylpyridine |
| Buchwald-Hartwig Amination | Morpholine | Amino | 2-(Morpholin-4-yl)-4-cyclobutylpyridine |
| Sonogashira Coupling | Trimethylsilylacetylene | Alkynyl | 2-(Trimethylsilylethynyl)-4-cyclobutylpyridine |
| Stille Coupling | Tributyl(vinyl)stannane | Vinyl | 2-Vinyl-4-cyclobutylpyridine |
| Nucleophilic Substitution | Sodium methoxide | Methoxy | 2-Methoxy-4-cyclobutylpyridine |
This table presents illustrative examples of reactions common for 2-bromopyridine (B144113) scaffolds.
Contributions to Medicinal Chemistry Research and Drug Discovery
In medicinal chemistry, the goal is to design and synthesize molecules that can interact with biological targets to produce a therapeutic effect. Halogenated heterocyclic compounds like this compound are highly valued in this process as they provide a scaffold that can be systematically optimized for biological activity. sigmaaldrich.com
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. frontiersin.org These studies involve synthesizing a series of related compounds (analogues) and evaluating how changes in their chemical structure affect their biological activity. nih.govrsc.org this compound is an ideal starting point for such studies. The bromo-group serves as a key point for diversification, allowing medicinal chemists to explore how different substituents at the 2-position influence the molecule's ability to bind to its target protein.
A typical SAR campaign might involve:
Replacing the bromine with other halogens (e.g., chlorine, iodine) to probe the effect of halogen bonding and substituent size.
Using coupling reactions to introduce a wide variety of groups (e.g., small alkyl groups, aromatic rings, hydrogen-bond donors/acceptors) at the 2-position.
Modifying the cyclobutyl ring, for example, by changing its size (to cyclopropyl (B3062369) or cyclopentyl) or introducing substituents on the ring itself.
The data gathered from these systematic modifications help researchers build a detailed map of the chemical features required for optimal target engagement and biological effect. nih.gov
| Core Scaffold Modification | R-Group at Position 2 | Ring Modification | Hypothetical Target Affinity (IC₅₀, nM) |
| 4-Cyclobutylpyridine (B11763560) | -Br | Cyclobutyl | 500 |
| 4-Cyclobutylpyridine | -Cl | Cyclobutyl | 850 |
| 4-Cyclobutylpyridine | -Phenyl | Cyclobutyl | 75 |
| 4-Cyclobutylpyridine | -NH₂ | Cyclobutyl | 200 |
| 2-Bromo-pyridine | -Br | Cyclopentyl | 420 |
| 2-Bromo-pyridine | -Br | Isopropyl | 600 |
This table provides a hypothetical illustration of an SAR study to demonstrate the scientific principle.
A ligand is a molecule that binds to a biological target, such as a protein or enzyme. The principles of ligand design involve creating molecules with optimized shape, size, and electronic properties to fit precisely into the target's binding site. This compound offers two key features for ligand design:
A Versatile Coupling Handle: The bromine atom allows for the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This enables chemists to "grow" the ligand by attaching different fragments to the pyridine core, systematically optimizing interactions with the target protein. ossila.com
A Distinctive Lipophilic Group: The cyclobutyl group provides a three-dimensional, non-planar, and lipophilic (fat-soluble) element. In drug design, moving from simple, flat aromatic rings to more three-dimensional structures can lead to improved potency and selectivity. The cyclobutyl moiety can fit into specific hydrophobic pockets within a protein's binding site where a flatter group might not be as effective.
By combining the synthetic tractability of the bromo-group with the unique conformational properties of the cyclobutyl ring, medicinal chemists can fine-tune a ligand's properties to achieve high affinity and selectivity for its intended biological target.
A Novel Chemical Entity (NCE) is a molecule that has not been previously approved as a drug and is under investigation. The discovery of NCEs often relies on the exploration of new "chemical space," meaning the synthesis of molecules with unique scaffolds and properties. Building blocks like this compound are instrumental in this process. sigmaaldrich.com
The combination of the pyridine ring (a common feature in many approved drugs), the reactive bromine handle, and the less common cyclobutyl group makes this compound a valuable starting point for creating patented NCEs. googleapis.com Its utility in drug discovery is highlighted by its classification as a heterocyclic building block for synthesizing compounds for medicinal chemistry and organic synthesis. ossila.com By providing a unique and synthetically accessible scaffold, this compound enables the development of new classes of molecules with the potential to become future therapeutics.
Potential Applications in Agrochemical Development
The pyridine ring is a fundamental scaffold in a significant portion of commercial agrochemicals, and substituted pyridines are crucial intermediates in the synthesis of new active ingredients. researchgate.netresearchgate.net While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in the development of novel pesticides. The bromo and cyclobutyl substituents on the pyridine core offer specific functionalities that can be exploited in the synthesis of more complex molecules with desired biological activities.
The presence of a bromine atom at the 2-position of the pyridine ring is of particular interest. Halogenated pyridines are common precursors in the synthesis of agrochemicals. researchoutreach.org The bromine atom can be readily displaced or used as a handle for cross-coupling reactions, allowing for the introduction of various other functional groups to modulate the biological efficacy of the final compound. google.com For instance, derivatives of bromo-aminopyridine are explored for creating novel heterocyclic compounds with potential antimicrobial activity for agricultural use. google.com
Furthermore, the cyclobutyl group at the 4-position can influence the lipophilicity and steric profile of the molecule. These properties are critical for the transport of the chemical within the plant or insect and for its interaction with the target site. The incorporation of cyclic alkyl groups is a known strategy in agrochemical design to enhance binding affinity and metabolic stability.
Given the established importance of substituted pyridines in agrochemicals like fungicides and insecticides, it is plausible that this compound could serve as an intermediate in the synthesis of new crop protection agents. researchgate.netresearchoutreach.org Research into trifluoromethylpyridine (TFMP) derivatives, for example, has led to the development of potent fungicides and insecticides. researchoutreach.org This highlights the general strategy of using substituted pyridines as a foundation for discovering new agrochemically active molecules. Therefore, this compound represents a promising, yet likely underexplored, starting material for agrochemical research and development.
Table 1: Related Pyridine Derivatives in Agrochemical Research
| Compound Name | Application/Significance |
|---|---|
| Trifluoromethylpyridine (TFMP) Derivatives | Intermediates for fungicides and insecticides. researchoutreach.org |
| 2-Amino-4-bromopyridine | Starting material for synthesizing triazolopyridine derivatives with antimicrobial activity. google.com |
Relevance in Specialty Chemical and Materials Science Research
In the realm of specialty chemicals and materials science, substituted pyridines are recognized for their utility in creating functional materials, including ligands for catalysis and novel organic electronic materials. ossila.com While specific studies focusing on this compound are scarce, its chemical structure suggests potential applications analogous to other substituted pyridines.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The development of new catalysts often relies on the synthesis of bespoke ligands to control the reactivity and selectivity of the metal center. Halogenated pyridines, such as 2-bromo-4-fluoropyridine, are used to synthesize bipyridine ligands for catalysts. ossila.com Similarly, this compound could be utilized to create novel ligands where the cyclobutyl group could influence the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with unique activities.
Furthermore, pyridine-containing compounds are integral to the development of organic materials for electronic applications. For instance, functionalized pyridines are incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. rtu.lv The ability to functionalize the pyridine ring through reactions at the bromine position makes this compound a potential building block for synthesizing larger, conjugated systems with tailored photophysical properties. The cyclobutyl substituent could also impact the solid-state packing of the material, which is a critical factor in determining its charge transport characteristics.
The synthesis of novel heterocyclic compounds for various applications is a continuous effort in chemical research. The reactivity of the carbon-bromine bond allows for a variety of chemical transformations, making this compound a versatile intermediate for creating a diverse library of new molecules for screening in materials science and other specialty chemical applications. google.com
Table 2: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| This compound | C9H10BrN | 212.09 | 3.3 |
| 2-Bromo-4-amino-5-(cyclobutyl)pyridine | C9H11BrN2 | 227.10 | 2.6 nih.gov |
Table 3: Chemical Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-fluoropyridine |
| 2-Amino-4-bromopyridine |
| Trifluoromethylpyridine (TFMP) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
